ecMetAP-IN-1

Description

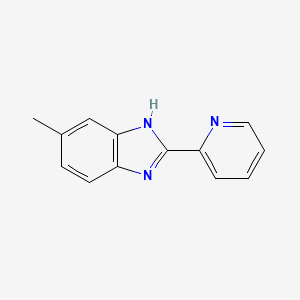

The exact mass of the compound 5-Methyl-2-pyridin-2-yl-1H-benzoimidazole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 403547. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-methyl-2-pyridin-2-yl-1H-benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3/c1-9-5-6-10-12(8-9)16-13(15-10)11-4-2-3-7-14-11/h2-8H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFYFOFMVURXVSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20323304 | |

| Record name | 6-methyl-2-pyridin-2-yl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20323304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7471-12-7 | |

| Record name | 5-Methyl-2-(2-pyridyl)benzimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007471127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC403547 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403547 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-methyl-2-pyridin-2-yl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20323304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-METHYL-2-(2-PYRIDYL)BENZIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RVR7V4EAG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

ecMetAP-IN-1: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

ecMetAP-IN-1 is a potent inhibitor of the Escherichia coli methionine aminopeptidase (B13392206) (ecMetAP), a crucial enzyme in bacterial protein synthesis and maturation. This technical guide provides a comprehensive overview of this compound, including its quantitative inhibitory data, detailed experimental protocols for its characterization, and the relevant biological pathways. This document is intended to serve as a valuable resource for researchers in the fields of antibacterial drug discovery and enzymology.

This compound, also referred to as compound 17 in seminal literature, has been instrumental as a chemical probe for studying the function of ecMetAP and as a model compound in the development of quantitative structure-activity relationship (QSAR) models for novel antibacterial agents. Its mechanism of action involves the inhibition of ecMetAP, thereby disrupting the essential process of N-terminal methionine excision from newly synthesized proteins in bacteria.

Quantitative Data

The inhibitory activity of this compound against E. coli methionine aminopeptidase has been quantitatively determined. The half-maximal inhibitory concentration (IC50) provides a measure of the compound's potency.

| Compound | Target | IC50 (µM) | Reference |

| This compound (compound 17) | E. coli Methionine Aminopeptidase (ecMetAP) | 2.086 | [1] |

Signaling Pathway and Biological Role

Methionine aminopeptidases (MetAPs) are metalloenzymes that play a critical role in protein maturation in all organisms. In bacteria, the removal of the N-terminal methionine from nascent polypeptides is an essential step for proper protein function and degradation. Inhibition of this process is detrimental to bacterial survival, making ecMetAP a promising target for the development of novel antibiotics. There are two main types of MetAPs, MetAP1 and MetAP2, and ecMetAP belongs to the MetAP1 family. The signaling cascade initiated by the inhibition of ecMetAP ultimately leads to the disruption of protein synthesis and bacterial cell death.

Figure 1: Simplified pathway of ecMetAP action and its inhibition by this compound.

Experimental Protocols

ecMetAP Enzyme Inhibition Assay

This protocol outlines the determination of the inhibitory activity of compounds against recombinant E. coli MetAP. The assay is based on the spectrophotometric detection of the product formed from the cleavage of a chromogenic substrate.

Materials:

-

Recombinant E. coli MetAP

-

HEPES buffer (50 mM, pH 7.5)

-

CoCl₂

-

L-methionyl-p-nitroanilide (Met-pNA) as substrate

-

This compound (or other test compounds) dissolved in DMSO

-

96-well microplate

-

Microplate reader

Procedure:

-

Enzyme Preparation: Prepare a solution of recombinant ecMetAP in HEPES buffer. The final enzyme concentration in the assay should be in the low nanomolar range and determined empirically to ensure a linear reaction rate.

-

Assay Buffer Preparation: Prepare the assay buffer containing 50 mM HEPES (pH 7.5) and 0.1 mM CoCl₂.

-

Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute these solutions in the assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

-

Assay Protocol: a. To each well of a 96-well microplate, add 50 µL of the assay buffer. b. Add 2 µL of the diluted compound solutions (or DMSO for control wells). c. Add 25 µL of the ecMetAP enzyme solution. d. Pre-incubate the plate at room temperature for 15 minutes. e. Initiate the reaction by adding 25 µL of the Met-pNA substrate solution (dissolved in assay buffer). The final substrate concentration should be at or near its Km value. f. Immediately monitor the increase in absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes using a microplate reader. The absorbance is due to the release of p-nitroaniline.

-

Data Analysis: a. Calculate the initial reaction velocity (rate) for each well from the linear portion of the absorbance versus time curve. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Figure 2: Experimental workflow for the ecMetAP enzyme inhibition assay.

Quantitative Structure-Activity Relationship (QSAR) Model Development Workflow

This compound serves as a valuable data point for the development of QSAR models to predict the inhibitory activity of novel compounds against ecMetAP. The following is a generalized workflow for such a study.

Methodology:

-

Data Set Collection: Assemble a dataset of compounds with experimentally determined inhibitory activities (e.g., IC50 values) against ecMetAP, including this compound.

-

Molecular Descriptor Calculation: For each compound in the dataset, calculate a variety of molecular descriptors. These can include 2D descriptors (e.g., topological indices, molecular weight) and 3D descriptors (e.g., molecular shape, electrostatic potential).

-

Data Splitting: Divide the dataset into a training set and a test set. The training set is used to build the QSAR model, while the test set is used to validate its predictive performance.

-

Model Building: Use statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, to build a mathematical model that correlates the molecular descriptors (independent variables) with the biological activity (dependent variable).

-

Model Validation: Assess the statistical quality and predictive ability of the developed QSAR model using various validation metrics (e.g., correlation coefficient R², cross-validated R² (q²), root mean square error).

-

Applicability Domain Definition: Define the chemical space for which the model can make reliable predictions.

-

Virtual Screening and Lead Optimization: Utilize the validated QSAR model to predict the activity of new, untested compounds and to guide the design of more potent ecMetAP inhibitors.

Figure 3: A generalized workflow for the development of a QSAR model.

References

ecMetAP-IN-1: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

ecMetAP-IN-1 is a potent inhibitor of the Escherichia coli methionine aminopeptidase (ecMetAP), a crucial enzyme in bacterial protein synthesis and maturation. This technical guide provides a comprehensive overview of this compound, including its quantitative inhibitory data, detailed experimental protocols for its characterization, and the relevant biological pathways. This document is intended to serve as a valuable resource for researchers in the fields of antibacterial drug discovery and enzymology.

This compound, also referred to as compound 17 in seminal literature, has been instrumental as a chemical probe for studying the function of ecMetAP and as a model compound in the development of quantitative structure-activity relationship (QSAR) models for novel antibacterial agents. Its mechanism of action involves the inhibition of ecMetAP, thereby disrupting the essential process of N-terminal methionine excision from newly synthesized proteins in bacteria.

Quantitative Data

The inhibitory activity of this compound against E. coli methionine aminopeptidase has been quantitatively determined. The half-maximal inhibitory concentration (IC50) provides a measure of the compound's potency.

| Compound | Target | IC50 (µM) | Reference |

| This compound (compound 17) | E. coli Methionine Aminopeptidase (ecMetAP) | 2.086 | [1] |

Signaling Pathway and Biological Role

Methionine aminopeptidases (MetAPs) are metalloenzymes that play a critical role in protein maturation in all organisms. In bacteria, the removal of the N-terminal methionine from nascent polypeptides is an essential step for proper protein function and degradation. Inhibition of this process is detrimental to bacterial survival, making ecMetAP a promising target for the development of novel antibiotics. There are two main types of MetAPs, MetAP1 and MetAP2, and ecMetAP belongs to the MetAP1 family. The signaling cascade initiated by the inhibition of ecMetAP ultimately leads to the disruption of protein synthesis and bacterial cell death.

Figure 1: Simplified pathway of ecMetAP action and its inhibition by this compound.

Experimental Protocols

ecMetAP Enzyme Inhibition Assay

This protocol outlines the determination of the inhibitory activity of compounds against recombinant E. coli MetAP. The assay is based on the spectrophotometric detection of the product formed from the cleavage of a chromogenic substrate.

Materials:

-

Recombinant E. coli MetAP

-

HEPES buffer (50 mM, pH 7.5)

-

CoCl₂

-

L-methionyl-p-nitroanilide (Met-pNA) as substrate

-

This compound (or other test compounds) dissolved in DMSO

-

96-well microplate

-

Microplate reader

Procedure:

-

Enzyme Preparation: Prepare a solution of recombinant ecMetAP in HEPES buffer. The final enzyme concentration in the assay should be in the low nanomolar range and determined empirically to ensure a linear reaction rate.

-

Assay Buffer Preparation: Prepare the assay buffer containing 50 mM HEPES (pH 7.5) and 0.1 mM CoCl₂.

-

Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute these solutions in the assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

-

Assay Protocol: a. To each well of a 96-well microplate, add 50 µL of the assay buffer. b. Add 2 µL of the diluted compound solutions (or DMSO for control wells). c. Add 25 µL of the ecMetAP enzyme solution. d. Pre-incubate the plate at room temperature for 15 minutes. e. Initiate the reaction by adding 25 µL of the Met-pNA substrate solution (dissolved in assay buffer). The final substrate concentration should be at or near its Km value. f. Immediately monitor the increase in absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes using a microplate reader. The absorbance is due to the release of p-nitroaniline.

-

Data Analysis: a. Calculate the initial reaction velocity (rate) for each well from the linear portion of the absorbance versus time curve. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Figure 2: Experimental workflow for the ecMetAP enzyme inhibition assay.

Quantitative Structure-Activity Relationship (QSAR) Model Development Workflow

This compound serves as a valuable data point for the development of QSAR models to predict the inhibitory activity of novel compounds against ecMetAP. The following is a generalized workflow for such a study.

Methodology:

-

Data Set Collection: Assemble a dataset of compounds with experimentally determined inhibitory activities (e.g., IC50 values) against ecMetAP, including this compound.

-

Molecular Descriptor Calculation: For each compound in the dataset, calculate a variety of molecular descriptors. These can include 2D descriptors (e.g., topological indices, molecular weight) and 3D descriptors (e.g., molecular shape, electrostatic potential).

-

Data Splitting: Divide the dataset into a training set and a test set. The training set is used to build the QSAR model, while the test set is used to validate its predictive performance.

-

Model Building: Use statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, to build a mathematical model that correlates the molecular descriptors (independent variables) with the biological activity (dependent variable).

-

Model Validation: Assess the statistical quality and predictive ability of the developed QSAR model using various validation metrics (e.g., correlation coefficient R², cross-validated R² (q²), root mean square error).

-

Applicability Domain Definition: Define the chemical space for which the model can make reliable predictions.

-

Virtual Screening and Lead Optimization: Utilize the validated QSAR model to predict the activity of new, untested compounds and to guide the design of more potent ecMetAP inhibitors.

Figure 3: A generalized workflow for the development of a QSAR model.

References

An In-depth Technical Guide to ecMetAP-IN-1 and its Target Protein, Escherichia coli Methionine Aminopeptidase

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of ecMetAP-IN-1, a potent inhibitor of the Escherichia coli methionine aminopeptidase (B13392206) (EcMetAP). Methionine aminopeptidases (MetAPs) are essential metalloenzymes that catalyze the removal of the N-terminal methionine from nascent polypeptide chains, a critical step in protein maturation. Due to its essential role in bacterial survival, EcMetAP has emerged as a promising target for the development of novel antibacterial agents. This document details the biochemical properties of this compound, including its quantitative inhibitory activity, and provides a thorough description of the experimental protocols for its characterization. Furthermore, this guide explores the downstream cellular consequences of EcMetAP inhibition, offering insights into its mechanism of action and potential therapeutic applications.

Introduction to the Target Protein: Escherichia coli Methionine Aminopeptidase (EcMetAP)

Escherichia coli methionine aminopeptidase (EcMetAP), the protein target of this compound, is a metalloenzyme that plays a crucial role in post-translational modification.[1][2] All proteins are initially synthesized with a methionine residue at their N-terminus. EcMetAP selectively cleaves this initial methionine, a process essential for the proper function, stability, and localization of a large number of proteins.[2][3] The removal of the N-terminal methionine is a prerequisite for further modifications, such as N-terminal acetylation.[3]

The catalytic activity of EcMetAP is dependent on the presence of divalent metal ions, with cobalt (Co²⁺) being a potent activator in vitro.[3] The enzyme's active site coordinates two metal ions, which are essential for its catalytic function.[3] Given that the gene encoding MetAP is essential for the viability of E. coli, its inhibition presents a compelling strategy for the development of new antibacterial drugs.[2]

This compound: A Potent Inhibitor of EcMetAP

This compound, also known as thiabendazole, has been identified as a potent inhibitor of EcMetAP.[4] Its inhibitory activity is a key focus for researchers aiming to develop novel antimicrobial agents.

Chemical Properties of this compound (Thiabendazole)

-

Molecular Formula: C₁₀H₇N₃S[5]

-

Molecular Weight: 201.25 g/mol [5]

-

CAS Number: 148-79-8[5]

-

Chemical Structure:

Caption: Chemical structure of Thiabendazole (this compound).

Quantitative Inhibition Data

The inhibitory potency of this compound against EcMetAP has been quantified through rigorous biochemical assays. The following table summarizes the key inhibition constants.

| Parameter | Value | Reference |

| IC₅₀ | 2.086 µM | [4] |

| Kᵢ | 0.4 µM | [4] |

Table 1: Quantitative inhibition data for this compound against E. coli Methionine Aminopeptidase.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the replication and validation of research findings. This section outlines the protocol for the enzyme inhibition assay used to characterize this compound.

EcMetAP Enzyme Inhibition Assay

This protocol is based on the methods described by Schiffmann R, et al. in the Journal of Medicinal Chemistry (2006).[4]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ) of this compound against recombinant EcMetAP.

Materials:

-

Recombinant E. coli Methionine Aminopeptidase (EcMetAP)

-

This compound (Thiabendazole)

-

Substrate: L-methionyl-p-nitroanilide

-

Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 10 µM CoCl₂

-

96-well microplates

-

Spectrophotometer capable of reading absorbance at 405 nm

Procedure:

-

Enzyme and Inhibitor Preparation:

-

Prepare a stock solution of EcMetAP in the assay buffer. The final enzyme concentration in the assay should be in the low nanomolar range.

-

Prepare a stock solution of this compound (thiabendazole) in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of inhibitor concentrations.

-

-

Assay Setup:

-

In a 96-well microplate, add the assay buffer.

-

Add the desired concentration of this compound to the wells. Include a control well with no inhibitor.

-

Add the EcMetAP enzyme to all wells and incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding the substrate, L-methionyl-p-nitroanilide, to all wells. The final substrate concentration should be close to its Kₘ value for EcMetAP.

-

Immediately begin monitoring the increase in absorbance at 405 nm using a spectrophotometer. This absorbance change corresponds to the production of p-nitroaniline upon substrate cleavage.

-

-

Data Analysis:

-

Calculate the initial reaction velocities from the linear portion of the absorbance versus time curves.

-

Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation, which relates IC₅₀ to Kᵢ, the substrate concentration, and the Kₘ of the substrate.

-

Experimental Workflow Diagram:

Caption: Workflow for the EcMetAP enzyme inhibition assay.

Signaling Pathways and Cellular Consequences of EcMetAP Inhibition

The inhibition of N-terminal methionine excision by targeting EcMetAP has profound consequences for bacterial physiology. While a direct signaling cascade initiated by EcMetAP inhibition has not been fully elucidated, the downstream effects are significant and ultimately lead to bacterial growth arrest and cell death.[2]

The primary consequence of EcMetAP inhibition is the accumulation of proteins with an unprocessed N-terminal methionine.[2] This can lead to:

-

Protein Misfolding and Aggregation: The presence of the N-terminal methionine can interfere with the proper folding of some proteins, leading to their aggregation and loss of function.

-

Impaired Protein Function: For many proteins, the removal of the N-terminal methionine is essential for their biological activity. Its retention can render these proteins non-functional.

-

Altered Protein Stability and Degradation: The identity of the N-terminal amino acid is a key determinant of a protein's half-life, a concept known as the N-end rule. By preventing the exposure of the second amino acid, EcMetAP inhibition can alter the stability of a significant portion of the proteome, leading to the dysregulation of cellular processes.[3]

These cellular disruptions collectively contribute to the bacteriostatic or bactericidal effects of EcMetAP inhibitors.

Logical Relationship Diagram:

Caption: Cellular consequences of EcMetAP inhibition.

Conclusion

This compound (thiabendazole) serves as a valuable tool for studying the function of E. coli methionine aminopeptidase and as a lead compound for the development of novel antibacterial agents. Its well-characterized inhibitory activity and the essential nature of its target make it a subject of significant interest in the fields of microbiology and drug discovery. The detailed experimental protocols and the understanding of the cellular consequences of EcMetAP inhibition provided in this guide are intended to facilitate further research and development in this promising area.

References

- 1. Advances in Bacterial Methionine Aminopeptidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protein N-Terminal Processing: Substrate Specificity of Escherichia coli and Human Methionine Aminopeptidases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metallo-aminopeptidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to ecMetAP-IN-1 and its Target Protein, Escherichia coli Methionine Aminopeptidase

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of ecMetAP-IN-1, a potent inhibitor of the Escherichia coli methionine aminopeptidase (EcMetAP). Methionine aminopeptidases (MetAPs) are essential metalloenzymes that catalyze the removal of the N-terminal methionine from nascent polypeptide chains, a critical step in protein maturation. Due to its essential role in bacterial survival, EcMetAP has emerged as a promising target for the development of novel antibacterial agents. This document details the biochemical properties of this compound, including its quantitative inhibitory activity, and provides a thorough description of the experimental protocols for its characterization. Furthermore, this guide explores the downstream cellular consequences of EcMetAP inhibition, offering insights into its mechanism of action and potential therapeutic applications.

Introduction to the Target Protein: Escherichia coli Methionine Aminopeptidase (EcMetAP)

Escherichia coli methionine aminopeptidase (EcMetAP), the protein target of this compound, is a metalloenzyme that plays a crucial role in post-translational modification.[1][2] All proteins are initially synthesized with a methionine residue at their N-terminus. EcMetAP selectively cleaves this initial methionine, a process essential for the proper function, stability, and localization of a large number of proteins.[2][3] The removal of the N-terminal methionine is a prerequisite for further modifications, such as N-terminal acetylation.[3]

The catalytic activity of EcMetAP is dependent on the presence of divalent metal ions, with cobalt (Co²⁺) being a potent activator in vitro.[3] The enzyme's active site coordinates two metal ions, which are essential for its catalytic function.[3] Given that the gene encoding MetAP is essential for the viability of E. coli, its inhibition presents a compelling strategy for the development of new antibacterial drugs.[2]

This compound: A Potent Inhibitor of EcMetAP

This compound, also known as thiabendazole, has been identified as a potent inhibitor of EcMetAP.[4] Its inhibitory activity is a key focus for researchers aiming to develop novel antimicrobial agents.

Chemical Properties of this compound (Thiabendazole)

-

Molecular Formula: C₁₀H₇N₃S[5]

-

Molecular Weight: 201.25 g/mol [5]

-

CAS Number: 148-79-8[5]

-

Chemical Structure:

Caption: Chemical structure of Thiabendazole (this compound).

Quantitative Inhibition Data

The inhibitory potency of this compound against EcMetAP has been quantified through rigorous biochemical assays. The following table summarizes the key inhibition constants.

| Parameter | Value | Reference |

| IC₅₀ | 2.086 µM | [4] |

| Kᵢ | 0.4 µM | [4] |

Table 1: Quantitative inhibition data for this compound against E. coli Methionine Aminopeptidase.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the replication and validation of research findings. This section outlines the protocol for the enzyme inhibition assay used to characterize this compound.

EcMetAP Enzyme Inhibition Assay

This protocol is based on the methods described by Schiffmann R, et al. in the Journal of Medicinal Chemistry (2006).[4]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ) of this compound against recombinant EcMetAP.

Materials:

-

Recombinant E. coli Methionine Aminopeptidase (EcMetAP)

-

This compound (Thiabendazole)

-

Substrate: L-methionyl-p-nitroanilide

-

Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 10 µM CoCl₂

-

96-well microplates

-

Spectrophotometer capable of reading absorbance at 405 nm

Procedure:

-

Enzyme and Inhibitor Preparation:

-

Prepare a stock solution of EcMetAP in the assay buffer. The final enzyme concentration in the assay should be in the low nanomolar range.

-

Prepare a stock solution of this compound (thiabendazole) in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of inhibitor concentrations.

-

-

Assay Setup:

-

In a 96-well microplate, add the assay buffer.

-

Add the desired concentration of this compound to the wells. Include a control well with no inhibitor.

-

Add the EcMetAP enzyme to all wells and incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding the substrate, L-methionyl-p-nitroanilide, to all wells. The final substrate concentration should be close to its Kₘ value for EcMetAP.

-

Immediately begin monitoring the increase in absorbance at 405 nm using a spectrophotometer. This absorbance change corresponds to the production of p-nitroaniline upon substrate cleavage.

-

-

Data Analysis:

-

Calculate the initial reaction velocities from the linear portion of the absorbance versus time curves.

-

Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation, which relates IC₅₀ to Kᵢ, the substrate concentration, and the Kₘ of the substrate.

-

Experimental Workflow Diagram:

Caption: Workflow for the EcMetAP enzyme inhibition assay.

Signaling Pathways and Cellular Consequences of EcMetAP Inhibition

The inhibition of N-terminal methionine excision by targeting EcMetAP has profound consequences for bacterial physiology. While a direct signaling cascade initiated by EcMetAP inhibition has not been fully elucidated, the downstream effects are significant and ultimately lead to bacterial growth arrest and cell death.[2]

The primary consequence of EcMetAP inhibition is the accumulation of proteins with an unprocessed N-terminal methionine.[2] This can lead to:

-

Protein Misfolding and Aggregation: The presence of the N-terminal methionine can interfere with the proper folding of some proteins, leading to their aggregation and loss of function.

-

Impaired Protein Function: For many proteins, the removal of the N-terminal methionine is essential for their biological activity. Its retention can render these proteins non-functional.

-

Altered Protein Stability and Degradation: The identity of the N-terminal amino acid is a key determinant of a protein's half-life, a concept known as the N-end rule. By preventing the exposure of the second amino acid, EcMetAP inhibition can alter the stability of a significant portion of the proteome, leading to the dysregulation of cellular processes.[3]

These cellular disruptions collectively contribute to the bacteriostatic or bactericidal effects of EcMetAP inhibitors.

Logical Relationship Diagram:

Caption: Cellular consequences of EcMetAP inhibition.

Conclusion

This compound (thiabendazole) serves as a valuable tool for studying the function of E. coli methionine aminopeptidase and as a lead compound for the development of novel antibacterial agents. Its well-characterized inhibitory activity and the essential nature of its target make it a subject of significant interest in the fields of microbiology and drug discovery. The detailed experimental protocols and the understanding of the cellular consequences of EcMetAP inhibition provided in this guide are intended to facilitate further research and development in this promising area.

References

- 1. Advances in Bacterial Methionine Aminopeptidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protein N-Terminal Processing: Substrate Specificity of Escherichia coli and Human Methionine Aminopeptidases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metallo-aminopeptidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

Unveiling ecMetAP-IN-1: A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methionine aminopeptidases (MetAPs) are a class of metalloproteases that play a crucial role in protein maturation by cleaving the N-terminal methionine from nascent polypeptide chains. This process is essential for the proper function and stability of a significant portion of the proteome. There are two main types of MetAPs in eukaryotes, MetAP1 and MetAP2. Notably, MetAP2 has been identified as a key enzyme in angiogenesis, the formation of new blood vessels, a process critical for tumor growth and metastasis.[1][2][3][4][5] Inhibition of MetAP2 has thus emerged as a promising strategy for the development of novel anti-cancer therapeutics. This technical guide focuses on ecMetAP-IN-1, a potent inhibitor of Escherichia coli methionine aminopeptidase (B13392206) (ecMetAP), which serves as a valuable tool for studying the structure-activity relationships (SAR) of MetAP inhibitors.

Discovery of this compound

This compound, also identified as compound 17 in its discovery publication, was identified through a screening campaign aimed at discovering novel inhibitors of E. coli methionine aminopeptidase.[6] The compound belongs to the 2-(pyridin-2-yl)-1H-benzo[d]imidazole chemical class. Its discovery highlighted a metal-mediated inhibition mechanism, providing valuable insights for the structure-based design of potent and selective MetAP inhibitors.

Quantitative Data Summary

The inhibitory activity of this compound and its analogs against E. coli MetAP was determined using a spectrophotometric assay. The key quantitative data is summarized in the table below.

| Compound ID | Chemical Name | IC50 (µM) |

| This compound (17) | 2-(pyridin-2-yl)-1H-benzo[d]imidazole | 2.086 |

Experimental Protocols

Synthesis of 2-(pyridin-2-yl)-1H-benzo[d]imidazole (this compound)

The synthesis of the 2-(pyridin-2-yl)-1H-benzo[d]imidazole core structure is a well-established chemical transformation. While the specific synthesis of this compound as a custom molecule may involve proprietary steps, a general and widely used method involves the condensation of o-phenylenediamine (B120857) with pyridine-2-carboxylic acid or its derivatives.[7][8][9][10][11]

General Procedure:

-

A mixture of o-phenylenediamine and pyridine-2-carboxylic acid in a suitable solvent (e.g., polyphosphoric acid or Eaton's reagent) is heated at an elevated temperature for several hours.

-

The reaction mixture is then cooled and neutralized with a base (e.g., sodium bicarbonate or ammonia (B1221849) solution).

-

The resulting precipitate is collected by filtration, washed with water, and purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the desired 2-(pyridin-2-yl)-1H-benzo[d]imidazole product.

A detailed, step-by-step protocol would be specific to the particular breaction conditions and scale.

In Vitro Enzyme Inhibition Assay for ecMetAP

The inhibitory potency of this compound was determined using a continuous spectrophotometric assay that measures the release of a chromogenic product upon enzymatic cleavage of a synthetic substrate.[12][13][14][15]

Materials:

-

Recombinant E. coli Methionine Aminopeptidase (ecMetAP)

-

Synthetic substrate (e.g., Met-Pro-p-nitroanilide)

-

Coupling enzyme (e.g., prolyl aminopeptidase)

-

Assay buffer (e.g., HEPES buffer at a specific pH)

-

Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the assay buffer, ecMetAP, and the coupling enzyme in the wells of a 96-well microplate.

-

Add the test compound at various concentrations to the wells. Include a vehicle control (DMSO) and a positive control (a known inhibitor).

-

Initiate the enzymatic reaction by adding the synthetic substrate to all wells.

-

Immediately begin monitoring the change in absorbance at a specific wavelength (e.g., 405 nm for p-nitroaniline) over time using a spectrophotometer.

-

Calculate the initial reaction velocities from the linear portion of the absorbance versus time curves.

-

Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cell Viability (MTT) Assay

To assess the cytotoxic effects of potential anti-cancer compounds, a cell viability assay such as the MTT assay is commonly employed.[1][16][17] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Cancer cell line (e.g., a human endothelial cell line for anti-angiogenic studies)

-

Cell culture medium and supplements

-

Test compound (this compound or its analogs)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a detergent-based solution)

-

96-well cell culture plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound. Include a vehicle control.

-

Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Plot the cell viability against the logarithm of the compound concentration to determine the IC50 value.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the relevant biological pathway and a typical experimental workflow for the evaluation of MetAP inhibitors.

Caption: Methionine Aminopeptidase (MetAP) in Protein Maturation and its Inhibition.

References

- 1. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]

- 2. GraphViz Examples and Tutorial [graphs.grevian.org]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. texaschildrens.org [texaschildrens.org]

- 6. Metal-mediated inhibition of Escherichia coli methionine aminopeptidase: structure-activity relationships and development of a novel scoring function for metal-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. ijrpc.com [ijrpc.com]

- 10. Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. DOT Language | Graphviz [graphviz.org]

- 13. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]

- 14. researchgate.net [researchgate.net]

- 15. Discovery of inhibitors of Escherichia coli methionine aminopeptidase with the Fe(II)-form selectivity and antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. graphviz.org [graphviz.org]

- 17. researchgate.net [researchgate.net]

Unveiling ecMetAP-IN-1: A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methionine aminopeptidases (MetAPs) are a class of metalloproteases that play a crucial role in protein maturation by cleaving the N-terminal methionine from nascent polypeptide chains. This process is essential for the proper function and stability of a significant portion of the proteome. There are two main types of MetAPs in eukaryotes, MetAP1 and MetAP2. Notably, MetAP2 has been identified as a key enzyme in angiogenesis, the formation of new blood vessels, a process critical for tumor growth and metastasis.[1][2][3][4][5] Inhibition of MetAP2 has thus emerged as a promising strategy for the development of novel anti-cancer therapeutics. This technical guide focuses on ecMetAP-IN-1, a potent inhibitor of Escherichia coli methionine aminopeptidase (ecMetAP), which serves as a valuable tool for studying the structure-activity relationships (SAR) of MetAP inhibitors.

Discovery of this compound

This compound, also identified as compound 17 in its discovery publication, was identified through a screening campaign aimed at discovering novel inhibitors of E. coli methionine aminopeptidase.[6] The compound belongs to the 2-(pyridin-2-yl)-1H-benzo[d]imidazole chemical class. Its discovery highlighted a metal-mediated inhibition mechanism, providing valuable insights for the structure-based design of potent and selective MetAP inhibitors.

Quantitative Data Summary

The inhibitory activity of this compound and its analogs against E. coli MetAP was determined using a spectrophotometric assay. The key quantitative data is summarized in the table below.

| Compound ID | Chemical Name | IC50 (µM) |

| This compound (17) | 2-(pyridin-2-yl)-1H-benzo[d]imidazole | 2.086 |

Experimental Protocols

Synthesis of 2-(pyridin-2-yl)-1H-benzo[d]imidazole (this compound)

The synthesis of the 2-(pyridin-2-yl)-1H-benzo[d]imidazole core structure is a well-established chemical transformation. While the specific synthesis of this compound as a custom molecule may involve proprietary steps, a general and widely used method involves the condensation of o-phenylenediamine with pyridine-2-carboxylic acid or its derivatives.[7][8][9][10][11]

General Procedure:

-

A mixture of o-phenylenediamine and pyridine-2-carboxylic acid in a suitable solvent (e.g., polyphosphoric acid or Eaton's reagent) is heated at an elevated temperature for several hours.

-

The reaction mixture is then cooled and neutralized with a base (e.g., sodium bicarbonate or ammonia solution).

-

The resulting precipitate is collected by filtration, washed with water, and purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the desired 2-(pyridin-2-yl)-1H-benzo[d]imidazole product.

A detailed, step-by-step protocol would be specific to the particular breaction conditions and scale.

In Vitro Enzyme Inhibition Assay for ecMetAP

The inhibitory potency of this compound was determined using a continuous spectrophotometric assay that measures the release of a chromogenic product upon enzymatic cleavage of a synthetic substrate.[12][13][14][15]

Materials:

-

Recombinant E. coli Methionine Aminopeptidase (ecMetAP)

-

Synthetic substrate (e.g., Met-Pro-p-nitroanilide)

-

Coupling enzyme (e.g., prolyl aminopeptidase)

-

Assay buffer (e.g., HEPES buffer at a specific pH)

-

Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the assay buffer, ecMetAP, and the coupling enzyme in the wells of a 96-well microplate.

-

Add the test compound at various concentrations to the wells. Include a vehicle control (DMSO) and a positive control (a known inhibitor).

-

Initiate the enzymatic reaction by adding the synthetic substrate to all wells.

-

Immediately begin monitoring the change in absorbance at a specific wavelength (e.g., 405 nm for p-nitroaniline) over time using a spectrophotometer.

-

Calculate the initial reaction velocities from the linear portion of the absorbance versus time curves.

-

Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cell Viability (MTT) Assay

To assess the cytotoxic effects of potential anti-cancer compounds, a cell viability assay such as the MTT assay is commonly employed.[1][16][17] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Cancer cell line (e.g., a human endothelial cell line for anti-angiogenic studies)

-

Cell culture medium and supplements

-

Test compound (this compound or its analogs)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a detergent-based solution)

-

96-well cell culture plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound. Include a vehicle control.

-

Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Plot the cell viability against the logarithm of the compound concentration to determine the IC50 value.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the relevant biological pathway and a typical experimental workflow for the evaluation of MetAP inhibitors.

Caption: Methionine Aminopeptidase (MetAP) in Protein Maturation and its Inhibition.

References

- 1. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]

- 2. GraphViz Examples and Tutorial [graphs.grevian.org]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. texaschildrens.org [texaschildrens.org]

- 6. Metal-mediated inhibition of Escherichia coli methionine aminopeptidase: structure-activity relationships and development of a novel scoring function for metal-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. ijrpc.com [ijrpc.com]

- 10. Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. DOT Language | Graphviz [graphviz.org]

- 13. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]

- 14. researchgate.net [researchgate.net]

- 15. Discovery of inhibitors of Escherichia coli methionine aminopeptidase with the Fe(II)-form selectivity and antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. graphviz.org [graphviz.org]

- 17. researchgate.net [researchgate.net]

In-Depth Technical Guide on the Biological Activity of ecMetAP-IN-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

ecMetAP-IN-1 is a potent inhibitor of the Escherichia coli methionine aminopeptidase (B13392206) (ecMetAP), a crucial enzyme for bacterial viability. This document provides a comprehensive overview of the known biological activity of this compound, including its inhibitory potency, mechanism of action, and the metabolic context of its target. Detailed experimental methodologies for relevant assays are provided to facilitate further research and development of this and similar compounds. While extensive in vitro enzymatic data is available, a notable gap exists in the public domain regarding the cellular and in vivo activity of this compound.

Introduction

Methionine aminopeptidases (MetAPs) are a class of metalloenzymes responsible for the removal of the N-terminal methionine from nascent polypeptide chains. This process is essential for the proper folding, function, and subsequent post-translational modifications of a large number of proteins. In many bacteria, including Escherichia coli, a single MetAP (ecMetAP) performs this vital function, making it an attractive target for the development of novel antibacterial agents.[1]

This compound has been identified as a potent inhibitor of ecMetAP.[2] This guide aims to consolidate the available biological data for this compound, provide detailed experimental protocols for its characterization, and illustrate the key molecular interactions and pathways involved.

Quantitative Data Presentation

The primary reported biological activity of this compound is its direct inhibition of the ecMetAP enzyme. The key quantitative metric available is the half-maximal inhibitory concentration (IC50).

Table 1: In Vitro Enzymatic Inhibition Data for this compound

| Compound Name | Target Enzyme | IC50 (µM) | Reference |

| This compound | E. coli Methionine Aminopeptidase (ecMetAP) | 2.086 | [2] |

Note: At the time of this report, no publicly available data on the cellular activity (e.g., Minimum Inhibitory Concentration [MIC] against E. coli), cytotoxicity, or in vivo efficacy of this compound has been found.

Mechanism of Action

This compound functions as a direct inhibitor of the enzymatic activity of ecMetAP. Methionine aminopeptidases are metalloenzymes, typically containing two divalent metal ions, such as Co²⁺, in their active site, which are crucial for catalysis.[3] The inhibitory mechanism of this compound is believed to involve its interaction with these metal ions and the surrounding amino acid residues within the enzyme's active site, thereby preventing the substrate from binding and/or being processed.

Signaling and Metabolic Pathways

The inhibition of ecMetAP does not directly modulate a classical signaling cascade but rather disrupts a fundamental step in protein maturation. The consequences of this inhibition are systemic within the bacterial cell, leading to an accumulation of unprocessed proteins with N-terminal methionine residues. This can result in protein misfolding, aggregation, and loss of function, ultimately leading to cell death.

Diagram: Methionine Processing Pathway in E. coli

Caption: N-terminal methionine processing pathway in E. coli and the point of inhibition by this compound.

Experimental Protocols

ecMetAP Enzyme Inhibition Assay

This protocol is based on general methodologies for assessing MetAP inhibition and should be optimized for specific laboratory conditions.

Objective: To determine the in vitro inhibitory activity of a test compound against ecMetAP.

Materials:

-

Purified recombinant ecMetAP enzyme

-

Fluorogenic substrate: Methionine-7-amino-4-methylcoumarin (Met-AMC)

-

Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20, and 10 µM CoCl₂

-

Test compound (e.g., this compound) dissolved in DMSO

-

DMSO (for control)

-

384-well black microplates

-

Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compound solutions in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

-

Enzyme Preparation: Dilute the purified ecMetAP in Assay Buffer to the desired working concentration.

-

Assay Reaction: a. In a 384-well plate, add 5 µL of the diluted test compound solution or DMSO (for control wells). b. Add 10 µL of the diluted ecMetAP enzyme solution to each well. c. Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction. d. Initiate the enzymatic reaction by adding 5 µL of the Met-AMC substrate solution. The final concentration of Met-AMC will need to be optimized but is often near its Km value.

-

Data Acquisition: Immediately begin monitoring the increase in fluorescence intensity at 37°C for 15-30 minutes using a fluorescence plate reader.

-

Data Analysis: a. Determine the initial reaction velocity (rate of fluorescence increase) for each well. b. Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control. c. Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Diagram: Experimental Workflow for Enzyme Inhibition Assay

Caption: A generalized workflow for determining the IC50 of an enzyme inhibitor.

Conclusion

This compound is a confirmed potent inhibitor of E. coli methionine aminopeptidase with a well-defined in vitro IC50 value. The disruption of this essential enzyme's function presents a validated strategy for antibacterial development. However, the progression of this compound as a potential therapeutic agent is hindered by the lack of publicly available data on its cellular activity, including its ability to penetrate the bacterial cell wall and its efficacy in cellular and in vivo infection models. Further research is imperative to elucidate the full biological activity profile of this compound and to explore its potential as a lead for novel antibacterial drugs. The protocols and diagrams provided herein offer a foundational framework for such future investigations.

References

In-Depth Technical Guide on the Biological Activity of ecMetAP-IN-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

ecMetAP-IN-1 is a potent inhibitor of the Escherichia coli methionine aminopeptidase (ecMetAP), a crucial enzyme for bacterial viability. This document provides a comprehensive overview of the known biological activity of this compound, including its inhibitory potency, mechanism of action, and the metabolic context of its target. Detailed experimental methodologies for relevant assays are provided to facilitate further research and development of this and similar compounds. While extensive in vitro enzymatic data is available, a notable gap exists in the public domain regarding the cellular and in vivo activity of this compound.

Introduction

Methionine aminopeptidases (MetAPs) are a class of metalloenzymes responsible for the removal of the N-terminal methionine from nascent polypeptide chains. This process is essential for the proper folding, function, and subsequent post-translational modifications of a large number of proteins. In many bacteria, including Escherichia coli, a single MetAP (ecMetAP) performs this vital function, making it an attractive target for the development of novel antibacterial agents.[1]

This compound has been identified as a potent inhibitor of ecMetAP.[2] This guide aims to consolidate the available biological data for this compound, provide detailed experimental protocols for its characterization, and illustrate the key molecular interactions and pathways involved.

Quantitative Data Presentation

The primary reported biological activity of this compound is its direct inhibition of the ecMetAP enzyme. The key quantitative metric available is the half-maximal inhibitory concentration (IC50).

Table 1: In Vitro Enzymatic Inhibition Data for this compound

| Compound Name | Target Enzyme | IC50 (µM) | Reference |

| This compound | E. coli Methionine Aminopeptidase (ecMetAP) | 2.086 | [2] |

Note: At the time of this report, no publicly available data on the cellular activity (e.g., Minimum Inhibitory Concentration [MIC] against E. coli), cytotoxicity, or in vivo efficacy of this compound has been found.

Mechanism of Action

This compound functions as a direct inhibitor of the enzymatic activity of ecMetAP. Methionine aminopeptidases are metalloenzymes, typically containing two divalent metal ions, such as Co²⁺, in their active site, which are crucial for catalysis.[3] The inhibitory mechanism of this compound is believed to involve its interaction with these metal ions and the surrounding amino acid residues within the enzyme's active site, thereby preventing the substrate from binding and/or being processed.

Signaling and Metabolic Pathways

The inhibition of ecMetAP does not directly modulate a classical signaling cascade but rather disrupts a fundamental step in protein maturation. The consequences of this inhibition are systemic within the bacterial cell, leading to an accumulation of unprocessed proteins with N-terminal methionine residues. This can result in protein misfolding, aggregation, and loss of function, ultimately leading to cell death.

Diagram: Methionine Processing Pathway in E. coli

Caption: N-terminal methionine processing pathway in E. coli and the point of inhibition by this compound.

Experimental Protocols

ecMetAP Enzyme Inhibition Assay

This protocol is based on general methodologies for assessing MetAP inhibition and should be optimized for specific laboratory conditions.

Objective: To determine the in vitro inhibitory activity of a test compound against ecMetAP.

Materials:

-

Purified recombinant ecMetAP enzyme

-

Fluorogenic substrate: Methionine-7-amino-4-methylcoumarin (Met-AMC)

-

Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20, and 10 µM CoCl₂

-

Test compound (e.g., this compound) dissolved in DMSO

-

DMSO (for control)

-

384-well black microplates

-

Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compound solutions in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

-

Enzyme Preparation: Dilute the purified ecMetAP in Assay Buffer to the desired working concentration.

-

Assay Reaction: a. In a 384-well plate, add 5 µL of the diluted test compound solution or DMSO (for control wells). b. Add 10 µL of the diluted ecMetAP enzyme solution to each well. c. Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction. d. Initiate the enzymatic reaction by adding 5 µL of the Met-AMC substrate solution. The final concentration of Met-AMC will need to be optimized but is often near its Km value.

-

Data Acquisition: Immediately begin monitoring the increase in fluorescence intensity at 37°C for 15-30 minutes using a fluorescence plate reader.

-

Data Analysis: a. Determine the initial reaction velocity (rate of fluorescence increase) for each well. b. Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control. c. Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Diagram: Experimental Workflow for Enzyme Inhibition Assay

Caption: A generalized workflow for determining the IC50 of an enzyme inhibitor.

Conclusion

This compound is a confirmed potent inhibitor of E. coli methionine aminopeptidase with a well-defined in vitro IC50 value. The disruption of this essential enzyme's function presents a validated strategy for antibacterial development. However, the progression of this compound as a potential therapeutic agent is hindered by the lack of publicly available data on its cellular activity, including its ability to penetrate the bacterial cell wall and its efficacy in cellular and in vivo infection models. Further research is imperative to elucidate the full biological activity profile of this compound and to explore its potential as a lead for novel antibacterial drugs. The protocols and diagrams provided herein offer a foundational framework for such future investigations.

References

Unveiling ecMetAP-IN-1: A Technical Primer for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

ecMetAP-IN-1 is a benzimidazole-based small molecule inhibitor of methionine aminopeptidase (B13392206) (MetAP), an enzyme crucial for protein maturation and function.[1][2] While initially identified as an inhibitor of Escherichia coli MetAP (ecMetAP), its role and potential in cancer research are of growing interest due to the established importance of human MetAP isoforms (MetAP1 and MetAP2) in tumor progression and angiogenesis.[1] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, available quantitative data, and detailed experimental protocols to facilitate further investigation into its anticancer potential.

Core Concepts: Methionine Aminopeptidases in Cancer

Methionine aminopeptidases are metalloproteases responsible for cleaving the N-terminal methionine from newly synthesized proteins. This process is essential for proper protein function, stability, and subcellular localization. In humans, two major types, MetAP1 and MetAP2, are known. MetAP2, in particular, has been identified as a key regulator of angiogenesis, the formation of new blood vessels that is critical for tumor growth and metastasis. Inhibition of MetAP2 has been a validated strategy in anticancer drug development.

This compound: An Inhibitor of Methionine Aminopeptidase

Chemical Properties:

| Property | Value |

| Chemical Formula | C₁₃H₁₁N₃ |

| Molecular Weight | 209.25 g/mol |

| CAS Number | 7471-12-7 |

Mechanism of Action

This compound functions as a direct inhibitor of methionine aminopeptidase. Its benzimidazole (B57391) core is a common scaffold in medicinal chemistry known for its diverse biological activities, including anticancer effects.[2] While the precise binding mode and kinetics of this compound with human MetAP isoforms require further elucidation, its inhibitory action on the bacterial homolog suggests a competitive or non-competitive binding to the active site, thereby preventing the processing of nascent proteins.

The downstream consequences of MetAP inhibition in cancer cells are multifaceted. By disrupting normal protein function, this compound can theoretically induce cell cycle arrest, trigger apoptosis, and inhibit angiogenesis. The specific signaling pathways affected by this compound in cancer cells are a critical area for ongoing research.

Quantitative Data

The primary quantitative data available for this compound is its inhibitory activity against E. coli MetAP.

| Target Enzyme | IC₅₀ (µM) | Reference |

| E. coli MetAP | 2.086 | [QSAR Study of Methionine Aminopeptidase Inhibitors as Anti-cancer Agents Using MLR Approach][1] |

Further quantitative structure-activity relationship (QSAR) studies on benzimidazole analogues have established a correlation between their chemical structures and their inhibitory activity against methionine aminopeptidases, supporting their potential as anticancer agents.[1][3]

Note: There is currently a lack of publicly available data on the IC₅₀ of this compound against human MetAP1 and MetAP2, as well as its cytotoxic effects (IC₅₀ values) on various human cancer cell lines. This represents a significant data gap that needs to be addressed to fully assess its therapeutic potential.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound.

Determination of IC₅₀ against Methionine Aminopeptidase (In Vitro Enzyme Assay)

This protocol describes a general method to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against purified human MetAP1 or MetAP2.

Materials:

-

Purified recombinant human MetAP1 or MetAP2

-

Methionine-p-nitroanilide (Met-pNA) substrate

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1 mM CoCl₂)

-

This compound stock solution (in DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer. The final DMSO concentration should be kept below 1%.

-

In a 96-well plate, add 50 µL of the diluted this compound solutions to respective wells. Include wells with assay buffer and DMSO as negative controls.

-

Add 25 µL of the MetAP enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding 25 µL of the Met-pNA substrate to each well.

-

Immediately measure the absorbance at 405 nm every minute for 30 minutes using a microplate reader. The rate of p-nitroaniline production is proportional to the enzyme activity.

-

Calculate the initial reaction velocity for each inhibitor concentration.

-

Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effect of this compound on a human cancer cell line.

Materials:

-

Human cancer cell line of interest (e.g., MCF-7, HCT116)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well cell culture plate

-

Incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare a serial dilution of this compound in the complete cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the fresh medium containing different concentrations of this compound. Include wells with medium and DMSO as controls.

-

Incubate the plate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the control wells.

-

Plot the percentage of cell viability versus the logarithm of the this compound concentration and determine the IC₅₀ value.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Conclusion and Future Directions

This compound presents an interesting starting point for the development of novel anticancer agents targeting methionine aminopeptidases. Its confirmed inhibitory activity against ecMetAP and the established link between benzimidazole compounds and MetAP inhibition in cancer provide a solid foundation for further research.

To advance the understanding and potential application of this compound, the following research areas are critical:

-

Target Validation in Human Systems: Determining the inhibitory potency of this compound against human MetAP1 and MetAP2 is paramount.

-

In Vitro Anticancer Profiling: A comprehensive evaluation of its cytotoxic effects across a panel of human cancer cell lines is necessary to identify sensitive cancer types.

-

Mechanism of Action Studies: Elucidating the specific molecular interactions with human MetAPs and identifying the downstream signaling pathways affected will provide crucial insights into its anticancer effects.

-

In Vivo Efficacy Studies: Preclinical studies in animal models are required to assess its antitumor activity, pharmacokinetics, and safety profile.

The technical information and protocols provided in this guide are intended to empower researchers to explore the therapeutic potential of this compound and contribute to the development of next-generation cancer therapies.

References

Unveiling ecMetAP-IN-1: A Technical Primer for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

ecMetAP-IN-1 is a benzimidazole-based small molecule inhibitor of methionine aminopeptidase (MetAP), an enzyme crucial for protein maturation and function.[1][2] While initially identified as an inhibitor of Escherichia coli MetAP (ecMetAP), its role and potential in cancer research are of growing interest due to the established importance of human MetAP isoforms (MetAP1 and MetAP2) in tumor progression and angiogenesis.[1] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, available quantitative data, and detailed experimental protocols to facilitate further investigation into its anticancer potential.

Core Concepts: Methionine Aminopeptidases in Cancer

Methionine aminopeptidases are metalloproteases responsible for cleaving the N-terminal methionine from newly synthesized proteins. This process is essential for proper protein function, stability, and subcellular localization. In humans, two major types, MetAP1 and MetAP2, are known. MetAP2, in particular, has been identified as a key regulator of angiogenesis, the formation of new blood vessels that is critical for tumor growth and metastasis. Inhibition of MetAP2 has been a validated strategy in anticancer drug development.

This compound: An Inhibitor of Methionine Aminopeptidase

Chemical Properties:

| Property | Value |

| Chemical Formula | C₁₃H₁₁N₃ |

| Molecular Weight | 209.25 g/mol |

| CAS Number | 7471-12-7 |

Mechanism of Action

This compound functions as a direct inhibitor of methionine aminopeptidase. Its benzimidazole core is a common scaffold in medicinal chemistry known for its diverse biological activities, including anticancer effects.[2] While the precise binding mode and kinetics of this compound with human MetAP isoforms require further elucidation, its inhibitory action on the bacterial homolog suggests a competitive or non-competitive binding to the active site, thereby preventing the processing of nascent proteins.

The downstream consequences of MetAP inhibition in cancer cells are multifaceted. By disrupting normal protein function, this compound can theoretically induce cell cycle arrest, trigger apoptosis, and inhibit angiogenesis. The specific signaling pathways affected by this compound in cancer cells are a critical area for ongoing research.

Quantitative Data

The primary quantitative data available for this compound is its inhibitory activity against E. coli MetAP.

| Target Enzyme | IC₅₀ (µM) | Reference |

| E. coli MetAP | 2.086 | [QSAR Study of Methionine Aminopeptidase Inhibitors as Anti-cancer Agents Using MLR Approach][1] |

Further quantitative structure-activity relationship (QSAR) studies on benzimidazole analogues have established a correlation between their chemical structures and their inhibitory activity against methionine aminopeptidases, supporting their potential as anticancer agents.[1][3]

Note: There is currently a lack of publicly available data on the IC₅₀ of this compound against human MetAP1 and MetAP2, as well as its cytotoxic effects (IC₅₀ values) on various human cancer cell lines. This represents a significant data gap that needs to be addressed to fully assess its therapeutic potential.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound.

Determination of IC₅₀ against Methionine Aminopeptidase (In Vitro Enzyme Assay)

This protocol describes a general method to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against purified human MetAP1 or MetAP2.

Materials:

-

Purified recombinant human MetAP1 or MetAP2

-

Methionine-p-nitroanilide (Met-pNA) substrate

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1 mM CoCl₂)

-

This compound stock solution (in DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer. The final DMSO concentration should be kept below 1%.

-

In a 96-well plate, add 50 µL of the diluted this compound solutions to respective wells. Include wells with assay buffer and DMSO as negative controls.

-

Add 25 µL of the MetAP enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding 25 µL of the Met-pNA substrate to each well.

-

Immediately measure the absorbance at 405 nm every minute for 30 minutes using a microplate reader. The rate of p-nitroaniline production is proportional to the enzyme activity.

-

Calculate the initial reaction velocity for each inhibitor concentration.

-

Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effect of this compound on a human cancer cell line.

Materials:

-

Human cancer cell line of interest (e.g., MCF-7, HCT116)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well cell culture plate

-

Incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare a serial dilution of this compound in the complete cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the fresh medium containing different concentrations of this compound. Include wells with medium and DMSO as controls.

-

Incubate the plate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-